

Application Notes and Protocols for the Synthesis of 2-Bromo-1-methylcyclohexanol

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Compound of Interest

Compound Name: **2-Bromo-1-methylcyclohexanol**

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Introduction

2-Bromo-1-methylcyclohexanol is a vicinal bromohydrin, a class of organic compounds containing adjacent bromo and hydroxyl functionalities. These compounds are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of epoxides, amino alcohols, and other complex molecules of interest in medicinal chemistry and drug development. The synthesis of **2-Bromo-1-methylcyclohexanol** is typically achieved through the electrophilic addition of a bromine source and a water molecule across the double bond of 1-methylcyclohexene. This application note provides a detailed experimental protocol for this synthesis, along with a summary of relevant quantitative data and a visualization of the experimental workflow.

Principle of the Reaction

The synthesis proceeds via an electrophilic addition mechanism. The alkene, 1-methylcyclohexene, acts as a nucleophile, attacking an electrophilic bromine source, such as N-bromosuccinimide (NBS). This initial attack forms a cyclic bromonium ion intermediate. Subsequently, a water molecule, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion in an anti-fashion, leading to the opening of the three-membered ring. This regioselectivity is governed by Markovnikov's rule, which predicts that the nucleophile will add to the carbon that can better stabilize a positive charge. In the case of 1-methylcyclohexene, this is the tertiary carbon atom bearing the methyl group. A final

deprotonation step by a base, such as the succinimide anion, yields the final product, **2-Bromo-1-methylcyclohexanol**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Property	1-Methylcyclohexene (Starting Material)	2-Bromo-1- methylcyclohexanol (Product)
Molecular Formula	C ₇ H ₁₂	C ₇ H ₁₃ BrO
Molecular Weight	96.17 g/mol	193.08 g/mol [1] [2]
Boiling Point	110-111 °C	Not available in searched literature
Density	0.813 g/mL	Not available in searched literature
Typical Yield	Not applicable	Not available in searched literature
¹ H NMR Data	Not applicable	Not available in searched literature
¹³ C NMR Data	Not applicable	Not available in searched literature
IR Spectral Data	Not applicable	Characteristic peaks expected around 3400 cm ⁻¹ (O-H stretch) and 2900 cm ⁻¹ (C-H stretch) [3] .

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of bromohydrins from alkenes.

Materials:

- 1-Methylcyclohexene
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF)
- Water
- Dichloromethane (CH_2Cl_2)
- 1M Sodium Hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclohexene (1.0 eq), tetrahydrofuran (THF), and water.
- Addition of NBS: To the stirring solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. The reaction is exothermic, and the temperature should be monitored.
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

- Work-up:

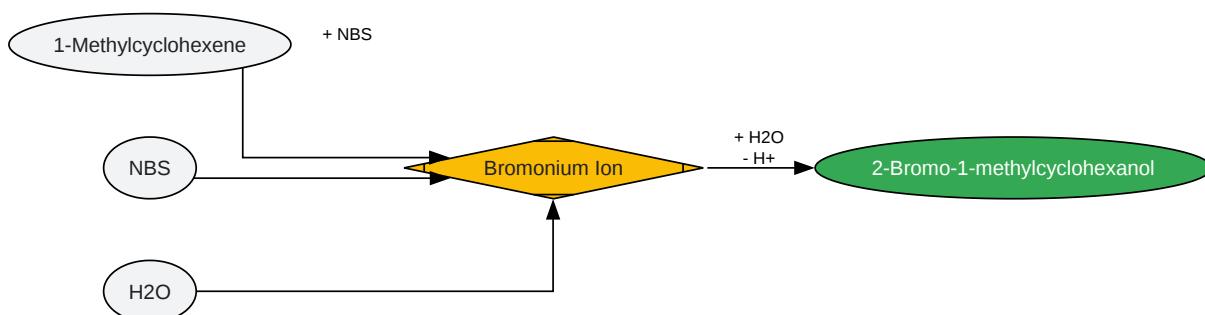
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash sequentially with water and brine.

- Purification:

- Dry the combined organic layers over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **2-Bromo-1-methylcyclohexanol** can be further purified by flash column chromatography on silica gel if necessary.

Visualizations

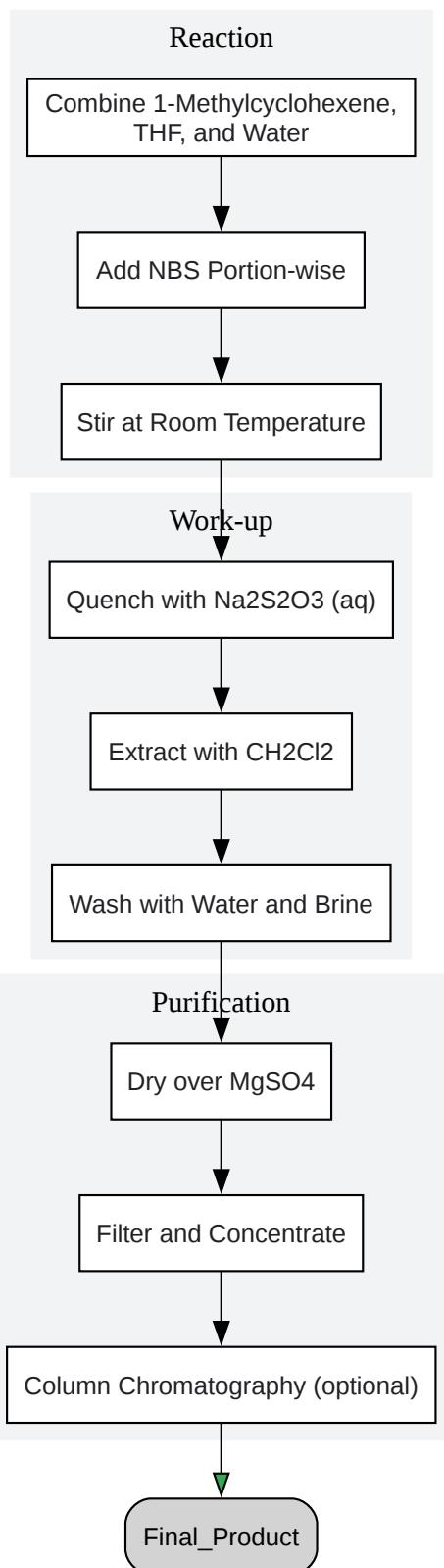
Reaction Signaling Pathway



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Caption: Reaction pathway for the synthesis of **2-Bromo-1-methylcyclohexanol**.

Experimental Workflow



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Caption: Experimental workflow for the synthesis and purification.

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